molecular formula C20H20F3NO4 B12466228 Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B12466228
M. Wt: 395.4 g/mol
InChI Key: OVFRIRSEASSMPP-UHFFFAOYSA-N
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Description

Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multi-step organic reactions. One common approach is the reaction of 4-aminophenyl ethyl ketone with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution and esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the phenylcarbonyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, Thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted trifluoromethyl derivatives

Scientific Research Applications

Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylcarbonyl moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{4-[ethyl(2-thienylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
  • Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxybutanoate

Uniqueness

Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20F3NO4

Molecular Weight

395.4 g/mol

IUPAC Name

ethyl 2-[4-[benzoyl(ethyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C20H20F3NO4/c1-3-24(17(25)14-8-6-5-7-9-14)16-12-10-15(11-13-16)19(27,20(21,22)23)18(26)28-4-2/h5-13,27H,3-4H2,1-2H3

InChI Key

OVFRIRSEASSMPP-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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